6-Phenylisatin
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Overview
Description
6-Phenylisatin is an organic compound with the molecular formula C14H9NO2 It is a derivative of isatin, where a phenyl group is attached to the sixth position of the isatin ring
Mechanism of Action
Target of Action
6-Phenylisatin is a potent inhibitor of human monoamine oxidase (MAO) A and B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.
Mode of Action
This compound interacts with its targets, the MAO enzymes, by binding to their active sites and preventing them from catalyzing their usual reactions
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine oxidase pathway. By inhibiting the MAO enzymes, this compound disrupts the normal breakdown of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .
Result of Action
The molecular effect of this compound’s action is the inhibition of the MAO enzymes, leading to an increase in the levels of monoamines in the brain . The cellular effects would include changes in neuronal signaling due to the increased levels of these neurotransmitters. This could potentially lead to changes in mood and behavior.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the activity of the MAO enzymes and thus the effectiveness of this compound as an inhibitor . Additionally, the presence of other substances in the body that can bind to the MAO enzymes could potentially affect the efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Phenylisatin can be synthesized through several methods. One common route involves the reaction of 3-aminobiphenyl with diethyl ketomalonate . The reaction typically requires a catalyst and specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Phenylisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: It is used in the development of fluorescent sensors and other materials with specific properties.
Comparison with Similar Compounds
6-Phenylisatin can be compared with other isatin derivatives, such as:
Isatin: The parent compound, which lacks the phenyl group at the sixth position.
N-Phenylisatin: Another derivative with a phenyl group attached to the nitrogen atom.
5-Bromo-6-Phenylisatin: A brominated derivative with enhanced biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-phenyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)15-14(13)17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDQMTSHOJHWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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